N-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4-quinazolinamine
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Overview
Description
N-(4-Methoxyphenyl)-2-(4-methoxystyryl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-2-(4-methoxystyryl)quinazolin-4-amine typically involves multi-step organic reactions. One common method includes:
Starting Materials: 4-methoxyaniline and 4-methoxybenzaldehyde.
Step 1: Formation of an intermediate Schiff base by reacting 4-methoxyaniline with 4-methoxybenzaldehyde under acidic conditions.
Step 2: Cyclization of the Schiff base with anthranilic acid to form the quinazoline core.
Step 3: Introduction of the styryl group through a Heck reaction using a palladium catalyst.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-2-(4-methoxystyryl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in carbon tetrachloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-2-(4-methoxystyryl)quinazolin-4-amine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to alter cellular responses.
Pathways: Interference with signaling pathways to induce desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2-styrylquinazolin-4-amine
- N-(4-Methoxyphenyl)-2-(4-methoxyphenyl)quinazolin-4-amine
- N-(4-Methoxyphenyl)-2-(4-methoxybenzyl)quinazolin-4-amine
Uniqueness
N-(4-Methoxyphenyl)-2-(4-methoxystyryl)quinazolin-4-amine is unique due to the presence of both methoxy and styryl groups, which may enhance its biological activity and specificity compared to other quinazoline derivatives.
Properties
CAS No. |
69019-03-0 |
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Molecular Formula |
C24H21N3O2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-amine |
InChI |
InChI=1S/C24H21N3O2/c1-28-19-12-7-17(8-13-19)9-16-23-26-22-6-4-3-5-21(22)24(27-23)25-18-10-14-20(29-2)15-11-18/h3-16H,1-2H3,(H,25,26,27)/b16-9+ |
InChI Key |
KIIMDNIBZSDVAR-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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